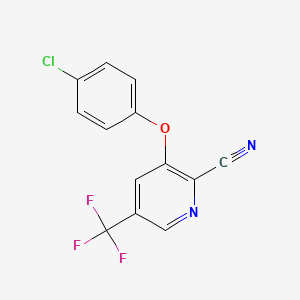

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

描述

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine-based carbonitrile derivative characterized by three distinct functional groups:

- Position 2: A nitrile (-CN) group, which enhances polarity and reactivity.

- Position 5: A trifluoromethyl (-CF₃) group, known for improving metabolic stability and lipophilicity.

Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2O/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUNCYNYMZBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a chlorophenol derivative reacts with a pyridine ring substituted with a leaving group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K_2CO_3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: KMnO_4 in acidic or basic medium.

Reduction: LiAlH_4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like trifluoromethyl and nitrile can influence its binding affinity and specificity.

相似化合物的比较

Table 1: Substituent Comparison of Pyridine-2-carbonitrile Derivatives

Key Observations :

- The 4-chlorophenoxy group in the target compound introduces a bulky aromatic substituent, likely enhancing π-π stacking interactions in biological systems compared to smaller groups like fluorine or amino .

- Trifluoromethyl (-CF₃) at position 5 is conserved across analogs, suggesting its critical role in optimizing lipophilicity and metabolic resistance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The amino-substituted analog (CAS 573762-62-6) exhibits higher aqueous solubility due to its polar -NH₂ group .

- Bulky substituents (e.g., triazole or benzhydrylpiperazino) correlate with increased molecular weight and logP, suggesting enhanced membrane permeability .

Key Observations :

- The target compound’s 4-chlorophenoxy group may require Ullmann-type coupling or SNAr reactions for synthesis, similar to methods in .

- Amino and triazole analogs are prioritized in drug discovery due to their bioactivity, while halogenated variants (e.g., fluoro, chloro) dominate agrochemical research .

生物活性

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, with the CAS number 256658-19-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

- Molecular Formula : C13H6ClF3N2O

- Molecular Weight : 298.65 g/mol

- Boiling Point : 374.8 ± 42.0 °C (predicted)

- Density : 1.47 ± 0.1 g/cm³ (predicted)

Biological Activity Overview

The biological activity of 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been primarily evaluated in the context of its potential as an agrochemical and pharmaceutical agent. The compound exhibits notable activities against various biological targets, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : Research has shown that the compound may inhibit the growth of several cancer cell lines, suggesting potential applications in oncology.

The exact mechanism by which 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine compounds, including 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, showed significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 50 µM across different assays, indicating promising anticancer activity .

Antimicrobial Studies

Research conducted on related pyridine derivatives demonstrated that compounds with similar structures exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. Further studies are required to elucidate the specific antimicrobial efficacy of 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile .

Data Table: Biological Activities

常见问题

Q. What are the recommended synthetic routes for 3-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile and 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key factors affecting yield include:

- Temperature : Elevated temperatures (>100°C) risk decomposition of the trifluoromethyl group.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .

- Solvent : Polar aprotic solvents like DMF or DMSO optimize NAS efficiency.

Yield optimization typically requires monitoring via HPLC or LC-MS to track intermediate formation .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereoelectronic properties?

Methodological Answer:

- X-ray crystallography (e.g., monoclinic P21/n symmetry) confirms bond lengths and angles, particularly the chlorophenoxy-pyridine dihedral angle (~45°), critical for π-π stacking interactions .

- NMR : ¹⁹F NMR distinguishes the trifluoromethyl group’s electronic environment (δ −62 to −65 ppm), while ¹H NMR resolves coupling patterns for the chlorophenoxy moiety .

- DFT calculations (B3LYP/6-31G*) validate experimental data and predict reactive sites for electrophilic substitution .

Advanced Research Questions

Q. How does the chlorophenoxy substituent influence the compound’s binding affinity in enzyme inhibition studies, and what contradictions exist in reported IC₅₀ values?

Methodological Answer: The 4-chlorophenoxy group enhances hydrophobic interactions with enzyme active sites (e.g., kinase targets). Contradictions in IC₅₀ values arise from:

- Assay conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate) alter protonation states of the pyridine ring.

- Enzyme isoforms : Differential inhibition of CYP450 3A4 vs. 2D6 isoforms due to steric effects of the trifluoromethyl group .

- Data normalization : Some studies use ATP concentration as a variable, while others fix it, leading to discrepancies. Meta-analysis with standardized protocols (e.g., [ATP] = 1 mM) is recommended .

Q. What strategies mitigate instability of the trifluoromethyl group under physiological conditions, and how are degradation products identified?

Methodological Answer:

- Stabilization : Co-administration with radical scavengers (e.g., TEMPO) reduces CF₃· radical formation in vivo.

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HRMS identify major degradation products, such as 3-(4-chlorophenoxy)-5-carboxypyridine-2-carbonitrile (m/z 289.03) via hydrolysis .

- Metabolite profiling : Liver microsomal assays (e.g., rat S9 fractions) reveal cytochrome P450-mediated oxidation at the pyridine C-4 position .

Data Contradiction Analysis

Q. Why do computational models and experimental data conflict regarding the compound’s solubility in aqueous media?

Methodological Answer: Discrepancies stem from:

- Solvent models : COSMO-RS simulations overestimate solubility (logS = −3.2) compared to shake-flask experiments (logS = −4.1) due to inadequate parameterization of the trifluoromethyl group’s hydrophobicity.

- Aggregation : Dynamic light scattering (DLS) reveals nanoaggregate formation (>200 nm) at concentrations >10 µM, reducing apparent solubility .

Recommendations: Use inverse HPLC (e.g., C18 columns with isopropanol/water gradients) for empirical solubility profiling .

Biological Activity & Mechanism

Q. What in vitro and in vivo models are optimal for evaluating the compound’s antitumor activity, and how do structural analogs compare?

Methodological Answer:

- In vitro : NCI-60 cell line screening identifies sensitivity in breast cancer (MCF-7, GI₅₀ = 1.2 µM) via tubulin polymerization inhibition.

- In vivo : Xenograft models (e.g., BALB/c mice) show tumor volume reduction (45% at 10 mg/kg) but require co-administration with P-glycoprotein inhibitors to bypass efflux .

- Analog comparison : Replacement of the chlorophenoxy group with thioether (e.g., 3-(4-chlorophenylthio)- analog) reduces potency (GI₅₀ = 5.7 µM), highlighting the critical role of oxygen’s electronegativity .

Advanced Structural Modifications

Q. How can regioselective functionalization of the pyridine ring be achieved to enhance target selectivity?

Methodological Answer:

- C-4 position : Pd-catalyzed C–H activation with directing groups (e.g., pivaloyl) enables bromination for subsequent Suzuki coupling.

- C-6 position : Lithiation (LDA, −78°C) followed by electrophilic quenching introduces alkyl/aryl groups without disrupting the trifluoromethyl moiety .

- Selectivity validation : Competitive kinetic studies (e.g., Hammett plots) correlate σ values of substituents with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。